molecular formula C10H13N3O2S B2644141 2-Nitro-5-(thiomorpholin-4-yl)aniline CAS No. 404009-18-3

2-Nitro-5-(thiomorpholin-4-yl)aniline

Cat. No.: B2644141
CAS No.: 404009-18-3
M. Wt: 239.29
InChI Key: ULKCUKDARNAGSB-UHFFFAOYSA-N
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Description

2-Nitro-5-(thiomorpholin-4-yl)aniline is an organic compound with the molecular formula C10H13N3O2S It is characterized by the presence of a nitro group (-NO2) and a thiomorpholine ring attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(thiomorpholin-4-yl)aniline typically involves the nitration of 5-(thiomorpholin-4-yl)aniline. The process begins with the preparation of 5-(thiomorpholin-4-yl)aniline, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the aniline ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(thiomorpholin-4-yl)aniline undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the thiomorpholine ring can be replaced by other functional groups.

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Various nucleophiles such as halides, amines, or alcohols.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 2-Amino-5-(thiomorpholin-4-yl)aniline.

    Substitution: Derivatives with different functional groups replacing the nitro or thiomorpholine moieties.

    Oxidation: Sulfoxides or sulfones of this compound.

Scientific Research Applications

2-Nitro-5-(thiomorpholin-4-yl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-5-(thiomorpholin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiomorpholine ring may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes.

Comparison with Similar Compounds

2-Nitro-5-(thiomorpholin-4-yl)aniline can be compared with other similar compounds, such as:

    2-Nitroaniline: Lacks the thiomorpholine ring, making it less versatile in terms of chemical reactivity and biological activity.

    5-(Thiophen-2-yl)-2-nitroaniline: Contains a thiophene ring instead of a thiomorpholine ring, which may result in different chemical and biological properties.

    2-Nitro-4-(morpholin-4-yl)aniline: Contains a morpholine ring instead of a thiomorpholine ring, which may affect its reactivity and interactions with biological targets.

The unique combination of the nitro group and the thiomorpholine ring in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-nitro-5-thiomorpholin-4-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c11-9-7-8(1-2-10(9)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKCUKDARNAGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC(=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 5-chloro-2-nitrophenylamine (2.5 g, 14 mmol), thiomorpholine (3.0 g, 30 mmol), and K2CO3 (2.0 g, 14 mmol) in DMF (20 mL) was stirred at 120° C. for 18 h. The reaction mixture was cooled to room temperature and poured into water (150 mL). The crude product that precipitated was collected by filtration, dried in vacuo, and purified by flash chromatography (silica gel, 4×15 cm, eluted with 20% ether in CHCl3) and recrystallized three times from methanol (MeOH) (0.49 g, 15%).
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150 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 5-chloro-2-nitroaniline (5.6 g, 32 mmol), thiomorpholine (10.0 g, 97 mmol) and anhydrous potassium carbonate (4.98 g, 36 mmol) in N,N-dimethylacetamide (10 ml) was stirred at 135° C. under nitrogen for 1 day. Sample NMR analysis showed complete conversion of the starting material. The resultant mixture was then cooled to room temperature, poured into cold water and stirred vigorously for 3 hours. The resulting brown precipitate was collected by filtration, washed well with water then dried on the filter funnel. The resulting brown solid was washed with diethyl ether, filtered, washed with additional diethyl ether, dried to afford 2-Nitro-5-thiomorpholin-4-yl-phenylamine (7.0 g, 91.5%) as a brown powder, and used in the next step without further purification.
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5.6 g
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10 g
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